molecular formula C19H20N2O3 B4653215 N-1,3-benzodioxol-5-yl-4-(1-piperidinyl)benzamide

N-1,3-benzodioxol-5-yl-4-(1-piperidinyl)benzamide

Cat. No. B4653215
M. Wt: 324.4 g/mol
InChI Key: XVEZOSCROYDWTA-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-4-(1-piperidinyl)benzamide, also known as BPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPB is a member of the benzamide family of compounds and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-4-(1-piperidinyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-1,3-benzodioxol-5-yl-4-(1-piperidinyl)benzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to modulate the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-4-(1-piperidinyl)benzamide has been found to have a variety of biochemical and physiological effects, including reducing inflammation, protecting against oxidative stress, and modulating the immune response. N-1,3-benzodioxol-5-yl-4-(1-piperidinyl)benzamide has also been found to have neuroprotective effects, including reducing neuronal cell death and improving cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-1,3-benzodioxol-5-yl-4-(1-piperidinyl)benzamide is its accessibility and ease of synthesis, making it a readily available compound for scientific research. N-1,3-benzodioxol-5-yl-4-(1-piperidinyl)benzamide has also been found to have low toxicity in animal studies, suggesting its potential as a safe therapeutic agent. However, one limitation of N-1,3-benzodioxol-5-yl-4-(1-piperidinyl)benzamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for N-1,3-benzodioxol-5-yl-4-(1-piperidinyl)benzamide research, including further investigation into its anti-inflammatory and neuroprotective effects, as well as its potential as a cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of N-1,3-benzodioxol-5-yl-4-(1-piperidinyl)benzamide and to optimize its therapeutic potential. In conclusion, N-1,3-benzodioxol-5-yl-4-(1-piperidinyl)benzamide is a promising compound with a wide range of potential therapeutic applications, and further research is needed to fully explore its potential.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-4-(1-piperidinyl)benzamide has been found to have a variety of potential therapeutic applications, including as an anti-inflammatory agent, a neuroprotective agent, and a potential treatment for cancer. In preclinical studies, N-1,3-benzodioxol-5-yl-4-(1-piperidinyl)benzamide has shown promising results in reducing inflammation and protecting against neurodegenerative diseases such as Alzheimer's and Parkinson's. N-1,3-benzodioxol-5-yl-4-(1-piperidinyl)benzamide has also been found to inhibit the growth of cancer cells in vitro, suggesting its potential as a cancer treatment.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-piperidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c22-19(20-15-6-9-17-18(12-15)24-13-23-17)14-4-7-16(8-5-14)21-10-2-1-3-11-21/h4-9,12H,1-3,10-11,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEZOSCROYDWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-4-(piperidin-1-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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